8-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide
Overview
Description
8-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This reaction is often carried out under mild conditions, and the resulting product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclative condensation reactions. The process is optimized for high yield and purity, often employing automated systems for reaction monitoring and product isolation .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the pyridine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
8-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives, such as:
- 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid
- 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 8-methyl-4-oxo-N-ethyl-
- 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 8-methyl-4-oxo-N-butyl-
Uniqueness
What sets 8-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide apart from similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
125055-70-1 |
---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
8-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c1-3-5-14-12(17)10-8-15-11-7-9(2)4-6-16(11)13(10)18/h4,6-8H,3,5H2,1-2H3,(H,14,17) |
InChI Key |
OCTWAVRBRWPDMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CN=C2C=C(C=CN2C1=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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